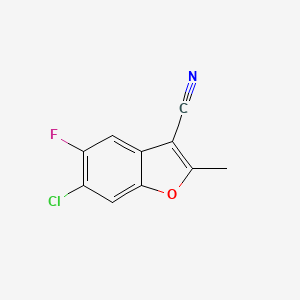![molecular formula C23H27N3O7 B14217827 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine CAS No. 820239-50-7](/img/structure/B14217827.png)
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced to protect the amino group of L-phenylalanine. The synthesis proceeds through the following steps:
Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling with L-alanine: The protected L-phenylalanine is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Addition of L-serine: Finally, the dipeptide is coupled with L-serine under similar conditions to obtain the desired tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Deprotection: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst, while TFA is used for acidolytic deprotection.
Coupling: DCC and HOBt are common coupling reagents used in peptide synthesis.
Major Products Formed
Hydrolysis: Yields the individual amino acids L-phenylalanine, L-alanine, and L-serine.
Deprotection: Produces the free amino group of L-phenylalanine.
Coupling: Forms longer peptide chains depending on the amino acids or peptides used in the reaction.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: Investigated for its potential use in developing peptide-based therapeutics.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is primarily related to its role as a peptide intermediate. It can interact with enzymes and other proteins, influencing their activity and function. The benzyloxycarbonyl group provides stability during synthesis and can be removed to expose the active amino group for further reactions.
相似化合物的比较
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it a valuable intermediate in peptide synthesis. Its specific sequence also allows for targeted interactions in biological studies, distinguishing it from other similar compounds.
属性
CAS 编号 |
820239-50-7 |
|---|---|
分子式 |
C23H27N3O7 |
分子量 |
457.5 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O7/c1-15(20(28)25-19(13-27)22(30)31)24-21(29)18(12-16-8-4-2-5-9-16)26-23(32)33-14-17-10-6-3-7-11-17/h2-11,15,18-19,27H,12-14H2,1H3,(H,24,29)(H,25,28)(H,26,32)(H,30,31)/t15-,18-,19-/m0/s1 |
InChI 键 |
CBLJCUJNMLSBPR-SNRMKQJTSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
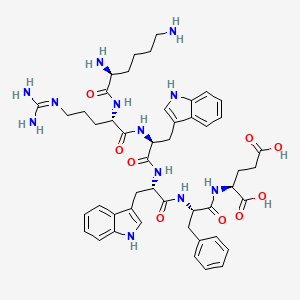
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
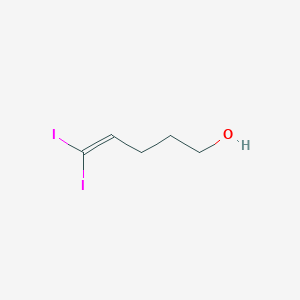
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
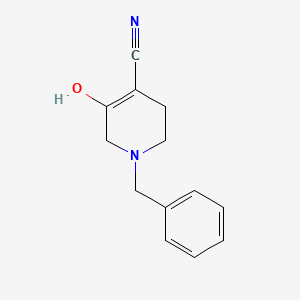
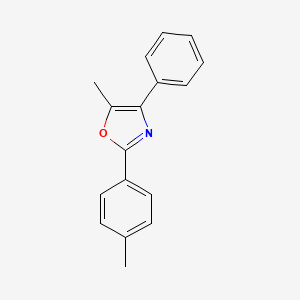
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
